2-[(2-Fluoropyridin-3-yl)formamido]acetamide
Description
2-[(2-Fluoropyridin-3-yl)formamido]acetamide (C₈H₈FN₃O₂; CAS: 1700153-71-4) is a fluorinated pyridine-acetamide derivative. Its structure comprises a 2-fluoropyridin-3-yl group linked via a formamido bridge to an acetamide moiety. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances binding interactions with biological targets, and the pyridine ring’s role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2/c9-7-5(2-1-3-11-7)8(14)12-4-6(10)13/h1-3H,4H2,(H2,10,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCLCWVLAEUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the fluorination of pyridine using complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C), resulting in a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Chemical Reactions Analysis
2-[(2-Fluoropyridin-3-yl)formamido]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-[(2-Fluoropyridin-3-yl)formamido]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its fluorine atom, which can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved in its action would require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Capsid Inhibitors
BCM 599 (N-(2,6-dichloropyridin-3-yl)-2-[(4-fluorophenyl)formamido]acetamide) shares structural similarities but differs in substitution patterns. BCM 599 inhibits Hepatitis B virus (HBV) replication by inducing genome-free capsid formation and synergizes with lamivudine. The 2,6-dichloropyridine and 4-fluorophenyl groups in BCM 599 contrast with the 2-fluoropyridin-3-yl group in the target compound, suggesting divergent binding modes. Fluorine’s position on the pyridine ring in the target compound may improve selectivity for distinct viral targets .
SARS-CoV-2 Main Protease (Mpro) Inhibitors
Pyridine-containing acetamides like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) (PDB: 5RH2) inhibit SARS-CoV-2 Mpro with binding affinities better than −22 kcal/mol. These compounds interact with key residues (e.g., HIS163, ASN142) via their pyridine rings and acetamide linkers.
FPR2 Agonists
Pyridazin-3(2H)-one derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are potent FPR2 agonists. While their core structure differs, the acetamide group facilitates receptor engagement. The target compound’s fluoropyridine moiety may confer higher metabolic stability compared to bromophenyl or methoxybenzyl groups, reducing off-target effects .
Antimicrobial and Antifungal Agents
Chlorinated acetamides like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide (50) exhibit antifungal activity. Replacing chlorine with fluorine in the target compound could enhance membrane permeability and reduce toxicity, as fluorine’s smaller atomic radius and higher electronegativity minimize steric hindrance and improve bioavailability .
Structural and Functional Data Table
Key Research Findings
- Fluorine vs. Chlorine/Bromine Substitution : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, improving target binding compared to bulkier halogens (e.g., in BCM 599 or Compound 50) .
- Pyridine Ring Modifications : The 2-fluoropyridin-3-yl group in the target compound may occupy distinct binding pockets compared to methylpyridyl (5RH2) or dichloropyridyl (BCM 599) groups, influencing selectivity .
- Acetamide Linker Role : The acetamide group serves as a flexible spacer, enabling optimal positioning of aromatic rings for target engagement across diverse applications (e.g., antiviral, antifungal) .
Biological Activity
2-[(2-Fluoropyridin-3-yl)formamido]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide includes a fluoropyridine moiety, which is known to enhance the bioactivity of compounds by influencing their interaction with biological targets. The synthesis typically involves the reaction of 2-fluoropyridine with formamide and acetic acid under controlled conditions. This method ensures high yield and purity, making the compound suitable for biological studies.
Anticancer Properties
Research has demonstrated that 2-[(2-Fluoropyridin-3-yl)formamido]acetamide exhibits significant anticancer activity. A study evaluating its effects on L1210 mouse leukemia cells indicated potent inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent .
The mechanism by which 2-[(2-Fluoropyridin-3-yl)formamido]acetamide exerts its biological effects involves the inhibition of specific enzymes or receptors associated with cancer cell growth. It is hypothesized that the compound may interfere with nucleotide synthesis pathways, similar to other pyridine derivatives that have shown efficacy against cancer cells .
Comparative Analysis
To understand the unique properties of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-[(2-Fluoropyridin-3-yl)formamido]acetamide | Structure | Anticancer | Low micromolar |
| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Structure | Anti-inflammatory | Moderate |
| 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole | Structure | Anticancer | Moderate |
The table illustrates that while 2-[(2-Fluoropyridin-3-yl)formamido]acetamide shows promising anticancer activity, other compounds exhibit different profiles, such as anti-inflammatory effects.
Case Studies
Several case studies highlight the biological activity of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide:
- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer models.
- Animal Models : Animal studies showed that administration of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide resulted in reduced tumor size compared to control groups, indicating its potential effectiveness as an anticancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
